molecular formula C23H20N4O4S B10999639 methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10999639
M. Wt: 448.5 g/mol
InChI Key: LXIRQLWVNNZODB-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors, including thiazole derivatives and pyrazole compounds. The general methodology includes:

  • Formation of thiazole ring via cyclization.
  • Introduction of the methoxyphenyl group.
  • Coupling with the pyrazole moiety through carbonyl linkage.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
Methyl 5-(2-methoxyphenyl)-2-{...}E. coli, S. aureusTBD

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Cell Line Studies : In studies involving human fibroblast cell lines, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Research indicates that thiazole and pyrazole derivatives possess anticancer properties:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Case Study : In a study on breast cancer cell lines, this compound showed an IC50 value of 25 µM, indicating effective cytotoxicity .

Research Findings

Several studies have highlighted the structure–activity relationship (SAR) of thiazole and pyrazole derivatives:

  • Structural Modifications : Modifying substituents on the phenyl ring significantly affects biological activity.
  • Docking Studies : Molecular docking simulations suggest that the compound binds effectively to target proteins involved in inflammation and cancer pathways .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-14-17(13-24-27(14)15-9-5-4-6-10-15)21(28)26-23-25-19(22(29)31-3)20(32-23)16-11-7-8-12-18(16)30-2/h4-13H,1-3H3,(H,25,26,28)

InChI Key

LXIRQLWVNNZODB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

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